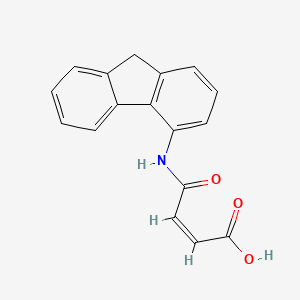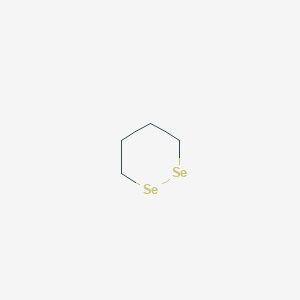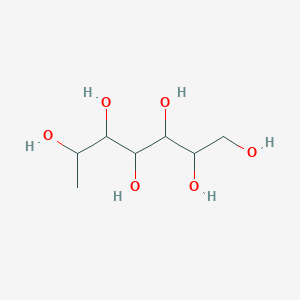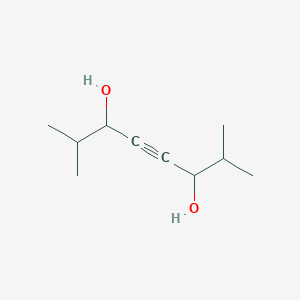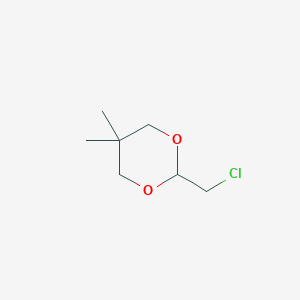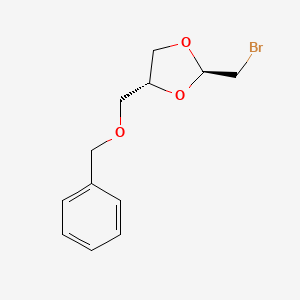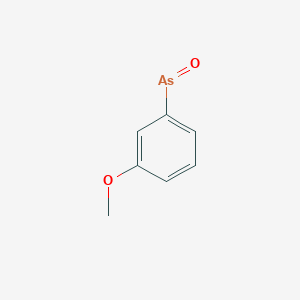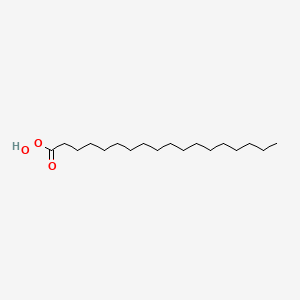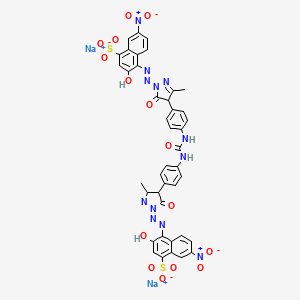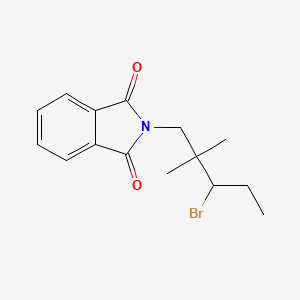
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is an organic compound known for its applications in various industrial processes. This compound is a tricarboxylate ester, which means it contains three carboxylate groups attached to a central propane backbone. It is often used as a plasticizer to enhance the flexibility and durability of plastic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with 4-methylpentan-2-ol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified .
Chemical Reactions Analysis
Types of Reactions
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and propane-1,2,3-tricarboxylic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-methylpentan-2-ol and propane-1,2,3-tricarboxylic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible and durable plastics.
Biology: Investigated for its potential use in biological systems as a non-toxic plasticizer.
Medicine: Studied for its biocompatibility and potential use in medical devices.
Industry: Widely used in the plastics industry to improve the mechanical properties of plastic products.
Mechanism of Action
The primary mechanism of action of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. This interaction occurs at the molecular level, where the ester groups of the compound form weak interactions with the polymer chains, allowing them to move more freely .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
- Tris(2-ethylhexyl)propane-1,2,3-tricarboxylate
- Propane-1,2,3-triyl tris(2-methylacrylate)
Uniqueness
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties. Its use as a plasticizer is particularly notable for enhancing the flexibility and durability of plastics, making it a valuable compound in the plastics industry .
Properties
CAS No. |
5401-00-3 |
|---|---|
Molecular Formula |
C24H44O6 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O6/c1-15(2)10-18(7)28-22(25)13-21(24(27)30-20(9)12-17(5)6)14-23(26)29-19(8)11-16(3)4/h15-21H,10-14H2,1-9H3 |
InChI Key |
XBNWCMUBZMWBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)CC(CC(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


